molecular formula C24H18ClN3O4S B3585265 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 477329-52-5

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B3585265
CAS No.: 477329-52-5
M. Wt: 479.9 g/mol
InChI Key: YGMOPPWLUUCHJU-UHFFFAOYSA-N
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Description

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that features a quinazolinone core linked to a benzodioxin moiety through a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The quinazolinone intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Coupling with Benzodioxin Moiety: The final step involves coupling the sulfanyl-quinazolinone intermediate with a benzodioxin derivative under conditions that facilitate the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that quinazoline derivatives exhibit significant anticancer properties. The presence of the chlorophenyl group enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation .
    • A study demonstrated that similar compounds showed effectiveness against various cancer cell lines, suggesting potential for this compound in targeted cancer therapies .
  • Antimicrobial Properties :
    • Compounds with a quinazoline structure have been reported to possess antimicrobial activity. The sulfanyl group may contribute to the inhibition of bacterial growth, making it a candidate for developing new antibiotics .
    • In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial efficacy.
  • Anti-inflammatory Effects :
    • The anti-inflammatory potential of this compound can be attributed to its ability to modulate inflammatory mediators. Research has shown that quinazoline derivatives can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases .
    • Animal models have demonstrated reduced inflammation markers when treated with similar compounds, highlighting their therapeutic potential in managing conditions like arthritis and other inflammatory disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the therapeutic efficacy of this compound. Key modifications to enhance activity include:

  • Substituents on the Quinazoline Ring : Variations in the substituents can significantly affect the biological activity. For instance, modifications at the 4-position of the quinazoline ring have been shown to enhance anticancer properties.
  • Sulfanyl Group Variations : Alterations in the sulfanyl group can lead to improved antimicrobial activity and reduced toxicity profiles.

Case Studies

  • Study on Anticancer Efficacy :
    • A recent study investigated a related quinazoline derivative and found that it significantly inhibited cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values in the low micromolar range. This suggests that our compound may exhibit similar or enhanced effects due to its structural complexity .
  • Antimicrobial Testing :
    • In a comparative study of various quinazoline derivatives, our compound was tested against Staphylococcus aureus and Escherichia coli, showing an inhibition zone diameter greater than 15 mm, indicating strong antibacterial activity .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with a quinazolinone core are known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may enhance binding affinity through additional interactions with the target protein. The benzodioxin moiety could contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: These include compounds like 4-oxo-3,4-dihydroquinazoline, which share the core structure but lack the sulfanyl and benzodioxin groups.

    Benzodioxin Derivatives: Compounds such as 1,4-benzodioxin-2-carboxylic acid, which contain the benzodioxin moiety but differ in other structural aspects.

Uniqueness

What sets 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide apart is the combination of the quinazolinone core with the benzodioxin moiety through a sulfanyl bridge. This unique structure may confer distinct biological activities and chemical properties not observed in simpler analogs.

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a derivative of quinazoline and has garnered interest due to its potential biological activities. This article explores its biological activity, including antitumor, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C23H18ClN3O3S
  • Molecular Weight : 452.08302 g/mol
  • SMILES Notation : COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl

Biological Activity Overview

The biological activities of compounds similar to this quinazoline derivative have been studied extensively. The following subsections summarize key findings related to the compound's pharmacological properties.

Antitumor Activity

Several studies have indicated that quinazoline derivatives exhibit significant antitumor activity. For instance:

  • Mechanism of Action : Antitumor effects are often attributed to the inhibition of key kinases involved in cell proliferation and survival pathways. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells by activating caspases and inhibiting cell cycle progression through the G1 phase into the S phase .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • In vitro Studies : Research indicates that derivatives of quinazoline possess antimicrobial properties against various bacterial strains. For example, compounds containing the thiazolidine moiety have demonstrated good antibacterial activity .

Other Biological Activities

Beyond antitumor and antimicrobial activities, this compound may exhibit:

  • Anticonvulsant Properties : Similar compounds have shown efficacy in reducing seizure activity in animal models .
  • Cholinesterase Inhibition : Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which is relevant for neurodegenerative diseases like Alzheimer's .

Predicted Collision Cross Section (CCS)

Adductm/zPredicted CCS (Ų)
[M+H]+452.08302204.1
[M+Na]+474.06496221.8
[M+NH4]+469.10956211.6
[M+K]+490.03890209.9

Summary of Biological Activities

Activity TypeEvidence/Findings
AntitumorInduces apoptosis; inhibits key kinases
AntimicrobialEffective against various bacterial strains
AnticonvulsantReduces seizure activity in models
Cholinesterase InhibitionInhibits AChE and BChE, potential for neuroprotection

Case Studies

  • Antitumor Efficacy in Cell Lines : A study demonstrated that a similar quinazoline derivative exhibited IC50 values ranging from 8 μM to 10 μM against various cancer cell lines, suggesting a strong potential for further development as an anticancer agent .
  • Antimicrobial Testing : Another research effort evaluated the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) below 100 µg/mL .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O4S/c25-15-5-8-17(9-6-15)28-23(30)18-3-1-2-4-19(18)27-24(28)33-14-22(29)26-16-7-10-20-21(13-16)32-12-11-31-20/h1-10,13H,11-12,14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMOPPWLUUCHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477329-52-5
Record name 2-{[3-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

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